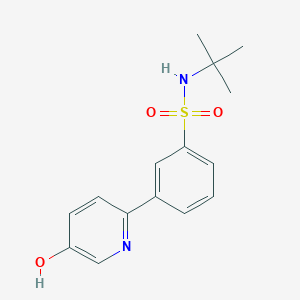
3,5-Dichlorophenylzinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichlorophenylzinc bromide, 0.50 M in THF, is a reagent commonly used in laboratory experiments. It is a colorless, water-soluble compound that is used as a catalyst in organic reactions. It is also known as zinc bromide, or ZnBr2. This reagent has a wide range of applications in research, including the synthesis of organic compounds and the preparation of polymers.50 M in THF, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
3,5-Dichlorophenylzinc bromide, 0.50 M in THF, has a wide range of applications in scientific research. It can be used as a catalyst for the synthesis of organic compounds, such as alcohols, amines, and ketones. It can also be used to prepare polymers, such as polyurethanes and polyesters. In addition, it can be used as a reagent in the analysis of organic compounds, such as the determination of the boiling point and melting point.
Mecanismo De Acción
The mechanism of action of 3,5-dichlorophenylzinc bromide, 0.50 M in THF, is not well understood. However, it is believed that the reagent acts as a Lewis acid, which is a type of acid that can donate a pair of electrons to a Lewis base, such as a nucleophile. This donation of electrons leads to the formation of a new covalent bond between the two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dichlorophenylzinc bromide, 0.50 M in THF, are not well understood. It is known that the reagent can cause irritation to the skin, eyes, and mucous membranes. In addition, it may cause adverse effects on the respiratory and digestive systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-dichlorophenylzinc bromide, 0.50 M in THF, in laboratory experiments include its high reactivity, low cost, and ease of use. It is also a relatively safe reagent to use, as it does not produce any toxic byproducts. However, there are some limitations to using this reagent. For example, it is not very soluble in water, so it must be used in an organic solvent such as THF. In addition, it is not very stable, so it must be used immediately after preparation.
Direcciones Futuras
The potential future directions for the use of 3,5-dichlorophenylzinc bromide, 0.50 M in THF, in scientific research include the development of more efficient and cost-effective synthesis methods, the exploration of its potential applications in drug discovery and development, and the investigation of its biochemical and physiological effects. In addition, further research is needed to understand the mechanism of action of this reagent and to develop safer and more efficient methods of using it in laboratory experiments.
Métodos De Síntesis
3,5-Dichlorophenylzinc bromide, 0.50 M in THF, can be synthesized by reacting 3,5-dichlorophenol with zinc bromide in the presence of tetrahydrofuran (THF). The reaction is typically carried out at room temperature and is typically complete within 30 minutes. The reaction mixture is then cooled and filtered to remove any insoluble material. The product is then dried and recrystallized to obtain a pure product.
Propiedades
IUPAC Name |
bromozinc(1+);1,3-dichlorobenzene-5-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLXHUSGHLCWQN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1Cl)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorophenylzinc bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-3-[4-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6415994.png)
![4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6415999.png)

![5-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416007.png)




![5-Hydroxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416023.png)



![(11bR)-4-Oxide-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-2,6-bis(2,3,4,5,6-pentafluorophenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 95%, (99% ee)](/img/structure/B6416077.png)